molecular formula C8H9N5 B1531130 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine CAS No. 1178229-40-7

1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1531130
CAS No.: 1178229-40-7
M. Wt: 175.19 g/mol
InChI Key: GIWWWJBTNPQANF-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.

Scientific Research Applications

1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.

    Medicine: Due to its biological activity, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Safety and Hazards

The safety data sheet for a similar compound, “(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines, leading to the formation of the triazole ring through a 5-exo-dig cyclization

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce any reducible functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells. The compound’s ability to interact with other enzymes and receptors is also being explored, providing insights into its broader pharmacological potential.

Comparison with Similar Compounds

1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWWJBTNPQANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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